2-Benzyl-5-pentyl-3-phenylthiophene
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Overview
Description
2-Benzyl-5-pentyl-3-phenylthiophene is a thiophene derivative, a class of compounds known for their aromatic properties and significant role in organic chemistry. Thiophenes are five-membered heterocyclic compounds containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-pentyl-3-phenylthiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions under controlled conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-pentyl-3-phenylthiophene can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
2-Benzyl-5-pentyl-3-phenylthiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-pentyl-3-phenylthiophene involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzylthiophene
- 5-Pentylthiophene
- 3-Phenylthiophene
Uniqueness
2-Benzyl-5-pentyl-3-phenylthiophene stands out due to its unique substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other thiophene derivatives may not be as effective .
Properties
CAS No. |
89036-25-9 |
---|---|
Molecular Formula |
C22H24S |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2-benzyl-5-pentyl-3-phenylthiophene |
InChI |
InChI=1S/C22H24S/c1-2-3-6-15-20-17-21(19-13-9-5-10-14-19)22(23-20)16-18-11-7-4-8-12-18/h4-5,7-14,17H,2-3,6,15-16H2,1H3 |
InChI Key |
SSEYUOMNEMWDIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(S1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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